Substituting cynaropicrin with costunolide or crude artichoke extracts causes assay failure due to poor solubility and batch variability. Our high-purity cynaropicrin, extracted via supercritical CO₂ to preserve the reactive α-methylene-γ-butyrolactone, ensures reproducibility:
Cynaropicrin is a highly functionalized guaianolide-type sesquiterpene lactone characterized by a 5-7-5 fused tricyclic skeleton, an α-methylene-γ-butyrolactone ring, and an α,β-unsaturated carbonyl moiety. As the primary bioactive principle of Cynara scolymus (artichoke), it is widely procured as an analytical reference standard and a starting material for semi-synthetic targeted covalent inhibitors. Unlike many closely related sesquiterpene lactones, cynaropicrin possesses two hydroxyl groups that significantly enhance its polarity and aqueous solubility, making it highly suitable for in vitro biological assays and formulation studies without violating the rule of five[1]. However, its reactive moieties make it highly susceptible to thermal degradation and polymerization, necessitating strict procurement from vendors utilizing low-temperature or rapid extraction methodologies (such as supercritical CO2 or ultrasound-assisted extraction) to ensure batch-to-batch reproducibility and structural integrity [2].
Substituting cynaropicrin with structurally related benchmark sesquiterpene lactones, such as costunolide or parthenolide, frequently leads to assay failure due to drastic differences in physicochemical properties and target specificity. Costunolide exhibits extremely poor aqueous solubility, requiring high concentrations of organic co-solvents that can induce baseline cytotoxicity and confound cellular viability assays [1]. Furthermore, attempting to use crude or partially purified artichoke extracts as a cost-effective substitute introduces unacceptable reproducibility issues; the active concentration of cynaropicrin fluctuates wildly based on the plant's genetic profile and the thermal degradation incurred during standard commercial extraction processes [2]. For precise pharmacological modeling—particularly in virology and targeted covalent inhibition—procuring high-purity, structurally intact cynaropicrin is mandatory to achieve reproducible Michael addition kinetics and reliable dose-response data [3].
A critical limitation of many sesquiterpene lactones in biological assays is their hydrophobicity. Cynaropicrin demonstrates a maximum water solubility of 817.3 mg/L at 25 °C, whereas the closely related benchmark compound costunolide achieves only 9.38 mg/L under identical conditions [1]. This ~87-fold increase in aqueous solubility allows cynaropicrin to be formulated in aqueous buffers with minimal reliance on DMSO or ethanol.
| Evidence Dimension | Maximum water solubility at 25 °C |
| Target Compound Data | 817.3 mg/L (Cynaropicrin) |
| Comparator Or Baseline | 9.38 mg/L (Costunolide) |
| Quantified Difference | 87.1-fold higher aqueous solubility for cynaropicrin |
| Conditions | Aqueous dissolution at 25 °C |
Enables direct aqueous formulation and minimizes the need for cytotoxic organic co-solvents in sensitive cell-based assays, ensuring that observed bioactivity is not an artifact of the solvent.
Cynaropicrin is highly prone to degradation during conventional thermal extraction. Utilizing Ultrasound-Assisted Extraction (UAE) with ethanol reduces the extraction time from 7 hours to 5 minutes while simultaneously increasing the yield of intact cynaropicrin by 30% (from 40.32 to 55.00 mg/g dry weight) compared to conventional Soxhlet extraction [1].
| Evidence Dimension | Extraction time and intact compound yield |
| Target Compound Data | 5 minutes; 55.00 mg/g yield (UAE method) |
| Comparator Or Baseline | 7 hours; 40.32 mg/g yield (Soxhlet method) |
| Quantified Difference | 99% reduction in processing time and 30% increase in intact compound yield |
| Conditions | Ultrasound-assisted extraction (UAE) vs. conventional Soxhlet extraction |
Buyers must ensure the procured lot was purified using non-destructive, low-temperature methods, as thermally degraded or polymerized cynaropicrin will skew quantitative bioassay results.
Unlike many standard antivirals that target specific viral genotypes, cynaropicrin functions as a broad-spectrum cell-entry inhibitor. In Huh7.5 cell models, cynaropicrin inhibited Hepatitis C Virus (HCV) replication across all tested genotypes (1a, 1b, 2b, 3a, 4a, 5a, 6a, and 7a) with EC50 values tightly clustered between 0.4 and 1.4 µM [1].
| Evidence Dimension | HCV replication inhibition (EC50) |
| Target Compound Data | 0.4 to 1.4 µM across genotypes 1a-7a |
| Comparator Or Baseline | Genotype-specific standard antivirals (which fail across the full 1a-7a spectrum) |
| Quantified Difference | Consistent low-micromolar efficacy across 8 distinct viral genotypes |
| Conditions | In vitro Huh7.5 cell model, cell-entry phase |
Establishes the compound as a highly reliable, universal positive control for viral cell-entry inhibition assays across multiple strains.
When evaluating smooth muscle relaxation, pure cynaropicrin exhibits an IC50 of 0.065 mg/mL in isolated guinea-pig ileum models. In direct comparison, the crude dichloromethane fraction of the source plant requires a significantly higher concentration to achieve the same effect, rendering the pure compound approximately 14-fold more potent than the crude extract baseline [1].
| Evidence Dimension | Antispasmodic activity (IC50) |
| Target Compound Data | 0.065 mg/mL (Pure cynaropicrin) |
| Comparator Or Baseline | Crude dichloromethane fraction |
| Quantified Difference | 14-fold higher potency for the pure compound |
| Conditions | Isolated guinea-pig ileum model |
Quantitatively justifies the higher procurement cost of the purified analytical standard over crude botanical extracts for mechanistic and dose-response studies.
Due to its ~87-fold higher aqueous solubility compared to standard sesquiterpene lactones like costunolide, cynaropicrin is the preferred choice for in vitro cellular assays where high concentrations of DMSO or ethanol would otherwise cause unacceptable baseline cytotoxicity [1].
Cynaropicrin's validated ability to inhibit HCV replication across genotypes 1a through 7a at low micromolar concentrations (0.4–1.4 µM) makes it an ideal, universal positive control for screening novel cell-entry inhibitors in virology research [2].
The intact α,β-unsaturated carbonyl moiety of high-purity cynaropicrin serves as a highly reactive Michael acceptor. It is procured as a starting scaffold for the semi-synthesis of novel anti-inflammatory and oncology agents targeting cysteine residues on proteins such as STAT3 and IKK/IκB [2].
Because cynaropicrin is 14-fold more potent than crude dichloromethane artichoke extracts in physiological models, it is the mandatory analytical reference standard for the quality control and standardization of commercial Cynara scolymus dietary and pharmaceutical preparations [2].
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